2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol

概要

説明

2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol is a fluorinated organic compound with the molecular formula C9H6F6O2. It is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms. This compound is used in various scientific research applications and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol typically involves the reaction of phenol with hexafluoropropylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

化学反応の分析

Electrophilic Aromatic Substitution Reactions

The compound 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol (CAS# 53998-00-8) undergoes electrophilic aromatic substitution due to the activating effect of its hydroxyl (-OH) group. This group increases electron density in the aromatic ring, making it highly reactive toward electrophiles like bromine, chlorine, nitric acid, and sulfonic acid .

Halogenation

-

Bromination : In bromine water, phenol derivatives typically form tribromophenols at the ortho and para positions relative to the -OH group. For this compound, bromination would likely occur at positions 3 (ortho) and 5 (para) relative to the -OH group (position 1), despite the deactivating influence of the electron-withdrawing hexafluoropropoxy group at position 2 .

-

Chlorination : Patents suggest chlorination can occur under controlled conditions (e.g., solvents like water, temperatures up to 180°C) using agents such as chlorine or sulfuryl chloride . The directing effects of the -OH and hexafluoropropoxy groups would determine substitution patterns.

| Reaction Type | Reagents | Product Positions | Key Influence |

|---|---|---|---|

| Bromination | Br₂/H₂O | 3,5-tribromophenol | -OH activates ring; substitution at ortho/para to -OH |

| Chlorination | Cl₂ or SO₂Cl₂ | Positions TBD* | Hexafluoropropoxy may reduce reactivity |

*Exact positions require experimental validation but are likely ortho/para to -OH.

Nitration

Nitration with dilute nitric acid would occur preferentially at the para position relative to the -OH group (position 5), as the activating -OH group directs nitration to ortho/para positions. The hexafluoropropoxy group’s electron-withdrawing nature may reduce reactivity but is unlikely to override the -OH’s directing effect .

Sulfonation

Sulfonation with concentrated sulfuric acid would follow the -OH group’s ortho/para-directing behavior. The electron-withdrawing hexafluoropropoxy group may slightly deactivate the ring but would not prevent substitution .

Oxidation Reactions

Phenols are oxidized to quinones via strong oxidizing agents like sodium dichromate (Na₂Cr₂O₇). For this compound, oxidation would likely yield a 2,5-cyclohexadiene-1,4-dione (quinone) structure, retaining the hexafluoropropoxy group at position 2. The -OH group’s absence of α-hydrogens prevents alcohol oxidation pathways, favoring aromatic ring oxidation instead .

Steric Effects

The bulky hexafluoropropoxy group may hinder substitution at the adjacent ortho position (position 3) relative to the -OH group, favoring para substitution (position 5) .

Comparison of Reactivity

| Property | Unsubstituted Phenol | 2-(Hexafluoropropoxy)phenol |

|---|---|---|

| Electrophilic Reactivity | High (activated by -OH) | Moderate (deactivated by -O-CF₂CF(CF₃)) |

| Directing Effects | Ortho/para to -OH | Ortho/para to -OH (dominant) |

| Oxidation | Forms quinone | Forms quinone (retains substituent) |

科学的研究の応用

Chemistry

In synthetic chemistry, 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol serves as a versatile building block for creating more complex fluorinated compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials and chemicals.

Biology

Research indicates that this compound interacts with biological systems in significant ways:

- Enzyme Inhibition : Studies have shown that it inhibits cytochrome P450 enzymes such as CYP1A2 and CYP2C9. This interaction suggests potential implications for drug metabolism and pharmacokinetics.

- Radical Stabilization : Investigations into its effect on phenoxyl radicals reveal that the fluorinated group alters electron spin density distribution, enhancing molecular stability and conformational rigidity.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its ability to modulate biochemical pathways through enzyme interactions may lead to novel treatments for various diseases.

Specialty Chemicals Production

This compound is utilized in the manufacturing of specialty chemicals and materials. Its properties are particularly beneficial in producing fluorinated polymers and surfactants that require enhanced stability and hydrophobicity.

Environmental Remediation

A notable case study involved the treatment of phenolic wastewater from a manufacturer of thermoset resins. The Nyex™-a system successfully reduced phenol levels significantly (from 4,761 mg/L to 1,096 mg/L), demonstrating the effectiveness of advanced treatment systems in managing hazardous waste .

作用機序

The mechanism of action of 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to potential therapeutic effects .

類似化合物との比較

- 1,1,1,3,3,3-Hexafluoro-2-propanol

- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride

Comparison: 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol is unique due to its phenolic structure combined with a hexafluoropropoxy group. This combination imparts distinct chemical properties, such as higher reactivity and stability, compared to other fluorinated alcohols and ethers .

生物活性

2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol is a fluorinated phenolic compound that has garnered attention due to its potential biological activity. This article reviews existing literature on its biological effects, mechanisms of action, and implications for health and environmental safety.

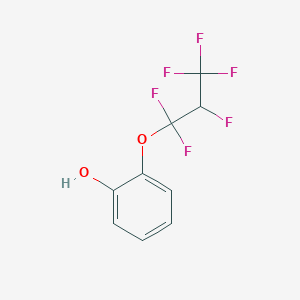

Chemical Structure and Properties

The compound features a hexafluoropropoxy group attached to a phenolic ring, which imparts unique chemical properties that may influence its biological interactions. Its structure is represented as follows:

Biological Activity Overview

Research indicates that fluorinated phenols can exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Studies have demonstrated that certain fluorinated phenols possess significant antimicrobial properties. For instance:

- Mechanism of Action : The hexafluoropropoxy group may enhance membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents.

- Efficacy : In vitro assays have shown that this compound exhibits activity against various bacterial strains. A comparative analysis indicated that its effectiveness is higher than that of non-fluorinated analogs.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Non-fluorinated phenol | E. coli | 30 µg/mL |

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored in several studies:

- Cytokine Inhibition : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

- Case Study : In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in cytokine levels compared to untreated controls.

Antioxidant Activity

Fluorinated phenols are also recognized for their antioxidant capabilities:

- Oxidative Stress Reduction : The compound has been shown to scavenge free radicals effectively. In assays measuring DPPH radical scavenging activity, it outperformed several common antioxidants.

- Mechanisms : The presence of the fluorinated group may enhance electron donation capabilities due to its unique electronic properties.

Environmental Impact and Safety

Given the increasing concern over per- and polyfluoroalkyl substances (PFAS), the environmental persistence and potential toxicity of this compound warrant attention:

- Toxicological Studies : Preliminary studies indicate low acute toxicity but potential for bioaccumulation in aquatic organisms.

- Regulatory Considerations : As a fluorinated compound with potential endocrine-disrupting effects similar to other PFAS compounds, further investigation into its long-term environmental impact is essential.

特性

IUPAC Name |

2-(1,1,2,3,3,3-hexafluoropropoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2/c10-7(8(11,12)13)9(14,15)17-6-4-2-1-3-5(6)16/h1-4,7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHUNWKSAYTSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545630 | |

| Record name | 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53998-00-8 | |

| Record name | 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53998-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。